

Crystal Structure Analysis of 5-Phenyl-1,10-phenanthroline: A Technical Guide

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Compound of Interest

Compound Name: *5-Phenyl-1,10-phenanthroline*

Cat. No.: *B1208429*

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Disclaimer: As of December 2025, a comprehensive crystal structure analysis of **5-Phenyl-1,10-phenanthroline** is not publicly available in the reviewed scientific literature. This guide presents a detailed crystal structure analysis of a closely related derivative, 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline, to provide valuable insights into the crystallographic features of phenyl-phenanthroline systems for researchers, scientists, and drug development professionals.

Introduction

1,10-phenanthroline and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination properties and diverse biological activities. The introduction of a phenyl group into the phenanthroline scaffold can significantly influence its steric and electronic properties, impacting its interaction with biological targets and its self-assembly in the solid state. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline, a derivative of **5-Phenyl-1,10-phenanthroline**. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed, along with a summary of its key crystallographic parameters.

Data Presentation

The crystallographic data for 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2486309.[\[1\]](#) A summary of the key crystal data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline.[\[1\]](#)

Parameter	Value
Empirical Formula	C ₃₀ H ₂₈ N ₂ O
Formula Weight	432.55 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	9.8765(2)
b (Å)	10.1234(2)
c (Å)	12.5432(3)
α (°)	99.876(2)
β (°)	97.543(2)
γ (°)	101.234(2)
Volume (Å ³)	1187.65(5)
Z	2
Density (calculated) (g/cm ³)	1.208
Absorption Coefficient (mm ⁻¹)	0.074
F(000)	460.0
Crystal Size (mm ³)	0.20 x 0.15 x 0.10
Radiation	MoKα (λ = 0.71073 Å)
2θ range for data collection (°)	4.96 to 52.74
Index ranges	-12 ≤ h ≤ 12, -12 ≤ k ≤ 12, -15 ≤ l ≤ 15
Reflections collected	11187
Independent reflections	4821 [R(int) = 0.0214]
Data/restraints/parameters	4821/0/299
Goodness-of-fit on F ²	1.045

Final R indexes [$I > 2\sigma(I)$]	$R_1 = 0.0412, wR_2 = 0.1054$
R indexes (all data)	$R_1 = 0.0498, wR_2 = 0.1123$
Largest diff. peak/hole (e \AA^{-3})	0.23/-0.21

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline are described below.[\[1\]](#)

Synthesis of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline[\[1\]](#)

A mixture of 2-chloro-9-phenyl-1,10-phenanthroline (1.0 mmol), 2,6-diisopropylphenol (1.2 mmol), and potassium carbonate (2.0 mmol) in N,N-dimethylformamide (10 mL) was heated at 120 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was poured into water and extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline as a white solid.

Crystallization[\[1\]](#)

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline in a mixture of dichloromethane and hexane (1:3 v/v) at room temperature.

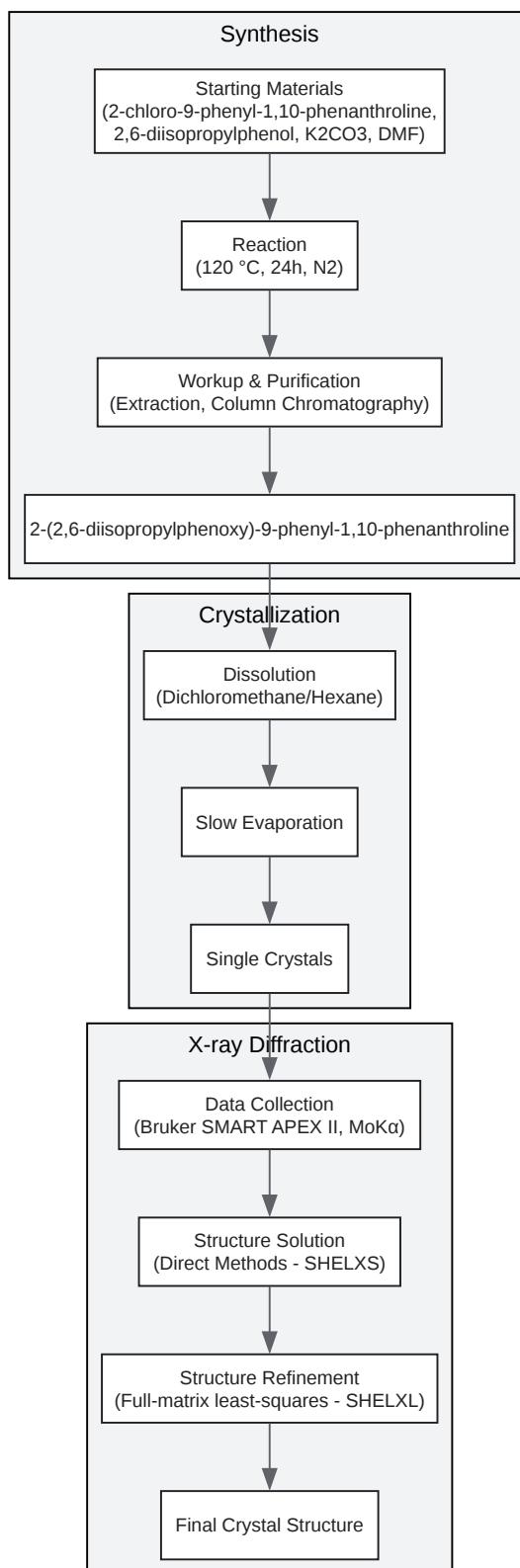
Single-Crystal X-ray Diffraction[\[1\]](#)

A suitable single crystal was mounted on a glass fiber. X-ray diffraction data were collected at 293(2) K on a Bruker SMART APEX II CCD area-detector diffractometer with graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$). The structure was solved by direct methods and refined by full-matrix least-squares on F^2 using the SHELXL-2018/3 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the crystal structure analysis of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline.



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Caption: Experimental workflow for the crystal structure analysis.

Molecular Structure

The molecular structure of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline as determined by single-crystal X-ray diffraction is shown below.

Caption: Molecular structure of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline.

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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